molecular formula C23H16ClFN4OS2 B2526255 3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-22-6

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2526255
CAS No.: 847402-22-6
M. Wt: 482.98
InChI Key: PAZRCSSXQWTZRC-UHFFFAOYSA-N
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Description

3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H16ClFN4OS2 and its molecular weight is 482.98. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives have been synthesized and assessed for their in vitro cytotoxicity against several cancer cell lines, demonstrating potent broad-spectrum anticancer activity. These compounds have been investigated for their ability to induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of benzothiazoles, with specific derivatives identified as promising for pharmaceutical development due to their potency and lack of exportable metabolites in sensitive cell lines (Hutchinson et al., 2001).

Anticonvulsant Applications

Research into benzothiazole derivatives also extends to evaluating their potential as anticonvulsant agents. Studies have focused on the synthesis of new benztriazoles with mercapto-triazole and other heterocycle substituents, assessing their anticonvulsant activity and neurotoxicity. Among these, specific compounds have shown significant efficacy in standard tests for anticonvulsant activity, highlighting their potential as new therapeutic options for epilepsy (Liu et al., 2016).

Antimicrobial Applications

Additionally, benzothiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a range of pathogens. This research has led to the identification of compounds with promising activity against bacteria and fungi, including phytopathogenic fungi, suggesting their utility as antifungal agrochemicals or therapeutic agents for infectious diseases (Ballari et al., 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

Given the potential biological activity of compounds containing 1,2,4-triazole rings, this compound could be of interest for further study. Future research could explore its synthesis, properties, and potential applications in more detail .

Properties

IUPAC Name

3-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS2/c24-17-9-6-10-18(25)16(17)14-31-22-27-26-21(29(22)15-7-2-1-3-8-15)13-28-19-11-4-5-12-20(19)32-23(28)30/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZRCSSXQWTZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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